molecular formula C12H15BrClNO3 B13501709 Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate

Cat. No.: B13501709
M. Wt: 336.61 g/mol
InChI Key: UHZBLEOPZGXCLE-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with bromo (Br), chloro (Cl), and methoxy (OCH₃) groups at the 3-, 5-, and 2-positions, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural complexity, characterized by halogen and methoxy substituents, enables diverse reactivity in cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C12H15BrClNO3

Molecular Weight

336.61 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-chloro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(16)15-9-6-7(14)5-8(13)10(9)17-4/h5-6H,1-4H3,(H,15,16)

InChI Key

UHZBLEOPZGXCLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)Br)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

  • Step 1: Halogenation and methoxylation of the phenyl ring
    The starting aromatic compound is selectively brominated and chlorinated at the 3 and 5 positions, respectively, and methoxylated at the 2-position. This step requires regioselective electrophilic aromatic substitution or nucleophilic aromatic substitution methods depending on the starting material.

  • Step 2: Introduction of the carbamate protecting group
    The amino group on the aromatic ring (or aniline derivative) is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.

  • Step 3: Purification and characterization
    The product is purified by column chromatography or recrystallization and characterized by NMR, MS, and IR spectroscopy.

Detailed Synthetic Route Example

A representative synthesis route based on analogous compounds and literature protocols is as follows:

Step Reagents and Conditions Description
1 Starting from 3-bromo-5-chloro-2-methoxyaniline Availability of the substituted aniline is key; if not commercially available, it can be synthesized by stepwise halogenation and methoxylation of aniline derivatives.
2 Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature The amino group is reacted with Boc2O under mild basic conditions to afford the tert-butyl carbamate protecting group.
3 Purification by silica gel chromatography Removal of unreacted starting materials and side products.
4 Characterization by NMR, MS, IR Confirm structure and purity.

Alternative Methods

  • Direct Carbamation of Halogenated Methoxyaniline:
    If the halogenated methoxyaniline is available, direct carbamation using Boc2O is the most straightforward method.

  • Stepwise Functionalization:
    Alternatively, starting from tert-butyl carbamate-protected aniline, selective bromination and chlorination can be performed, followed by methoxylation. However, regioselectivity challenges may arise.

  • Use of Protecting Group Strategies:
    Other carbamate protecting groups may be used initially, then converted to tert-butyl carbamate if necessary.

Data Table: Stock Solution Preparation of this compound

While direct data for this exact compound is limited, analogous carbamate derivatives provide guidance on stock solution preparation:

Amount of Compound (mg) Volume of Solvent (mL) for 1 mM Solution Volume of Solvent (mL) for 5 mM Solution Volume of Solvent (mL) for 10 mM Solution
1 ~3.1 ~0.62 ~0.31
5 ~15.5 ~3.1 ~1.5
10 ~31.0 ~6.2 ~3.1

Note: Volumes are approximate and depend on the molecular weight (~344 g/mol for similar carbamates). Solvents typically include DMSO or ethanol.

Summary Table: Preparation Method Overview

Aspect Description
Starting Material 3-bromo-5-chloro-2-methoxyaniline or precursor aromatic amines
Key Reagents Di-tert-butyl dicarbonate (Boc2O), bases (e.g., triethylamine)
Reaction Conditions Mild temperature (0°C to room temp), inert atmosphere optional
Purification Silica gel chromatography, recrystallization
Characterization NMR (1H, 13C), Mass Spectrometry, IR spectroscopy
Storage 2-8°C or -20°C, avoid freeze-thaw cycles
Solubility Moderate in DMSO, ethanol; heating and ultrasonication improve solubility

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the carbamate moiety can undergo reduction to form amines.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

    Substitution Reactions: Substituted phenyl carbamates.

    Oxidation Reactions: Hydroxy-substituted phenyl carbamates.

    Reduction Reactions: Amino-substituted phenyl carbamates.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Halogen-Substituted Tert-butyl Carbamates

  • tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS: 654056-82-3):

    • Similarity : 0.89 (based on substituent positions and functional groups) .
    • Key Differences : Lacks the 5-chloro substituent, reducing steric and electronic effects compared to the target compound.
    • Applications : Used in Suzuki-Miyaura cross-coupling reactions (e.g., reports a 56.6% yield for analogous reactions) .
  • tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS: 71026-66-9):

    • Similarity : 0.85 .
    • Key Differences : Methyl group at the 2-position instead of methoxy, altering electronic properties (electron-donating vs. electron-withdrawing effects).
  • (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate: Structural Note: Ethyl linkage introduces chirality, distinguishing it from the planar phenyl carbamate structure of the target compound .

Mixed Halogen and Methoxy Derivatives

  • tert-Butyl (2-bromo-3-fluorobenzyl)carbamate :
    • Key Differences : Fluorine at the 3-position instead of chlorine; benzyl carbamate vs. phenyl carbamate backbone.
    • Reactivity : Demonstrated in palladium-catalyzed cross-coupling (e.g., with 2-ethoxyvinyl boronate, yielding 56.6%) .

Non-Halogenated Analogs

  • tert-Butyl (p-nitrophenyl)carbamate :
    • Key Differences : Nitro group at the para position; higher electron-withdrawing effect compared to halogens, influencing hydrolysis stability .

Physical and Chemical Properties

Melting Points and Stability

  • Stability : Electron-withdrawing groups (Br, Cl) may enhance susceptibility to acidic hydrolysis compared to methoxy or methyl-substituted analogs .

Cross-Coupling Reactions

  • The 3-bromo and 5-chloro substituents allow sequential functionalization. Bromine is more reactive in cross-coupling than chlorine, enabling selective modifications .
  • Example: In , bromo-substituted carbamates undergo Suzuki coupling with boronate esters, a strategy applicable to the target compound .

Pharmaceutical Intermediates

  • Analogous compounds (e.g., ’s pyrazolo-pyrimidine derivatives) highlight the role of halogenated carbamates in kinase inhibitor synthesis .

Commercial Availability and Challenges

    Q & A

    Q. Key Considerations :

    • Ensure exclusion of moisture to avoid hydrolysis of the chloroformate reagent.
    • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

    Advanced: How can competing bromination/chlorination side reactions be mitigated during synthesis?

    Methodological Answer:
    Competing halogenation can arise due to the reactivity of the aryl ring. Strategies include:

    Regioselective Protection : Pre-protect reactive sites (e.g., methoxy group) before introducing halogens.

    Controlled Reaction Steps :

    • Use directed ortho-metalation (e.g., LiTMP) to install bromine/chlorine selectively.
    • Employ Pd-catalyzed coupling for late-stage halogen introduction (e.g., Buchwald-Hartwig amination).

    Optimized Stoichiometry : Limit excess halogenating agents (e.g., NBS or NCS) to reduce overhalogenation .

    Data Contradiction Analysis :
    Conflicting yields (40–75%) in literature may stem from varying catalyst purity or solvent polarity. Systematic screening of Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) is advised .

    Basic: What spectroscopic techniques validate the structure of this carbamate?

    Methodological Answer:

    NMR Spectroscopy :

    • ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm, aromatic protons (6.5–8.0 ppm), and methoxy group at ~3.8 ppm.
    • ¹³C NMR : Carbamate carbonyl at ~155 ppm, tert-butyl carbons at ~28 ppm (C(CH₃)₃).

    Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~349 (C₁₂H₁₄BrClNO₃⁺).

    IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .

    Advanced: How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

    Methodological Answer:
    The 3-bromo and 5-chloro substituents create both steric hindrance and electronic deactivation:

    Steric Effects : The tert-butyl group and methoxy substituent reduce accessibility to the para position, favoring meta-functionalization.

    Electronic Effects : Electron-withdrawing halogens slow electrophilic substitution but enhance oxidative addition in Pd-catalyzed reactions.

    Reaction Design :

    • Use bulky ligands (e.g., XPhos) to improve Pd catalyst turnover.
    • Activate the aryl ring via microwave-assisted Suzuki-Miyaura coupling (e.g., with boronic esters) .

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